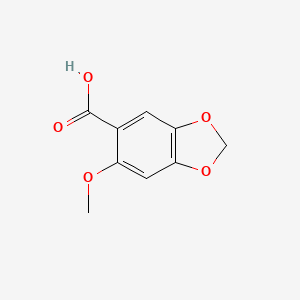

1,3-Benzodioxol-5-carbonsäure, 6-Methoxy-

Übersicht

Beschreibung

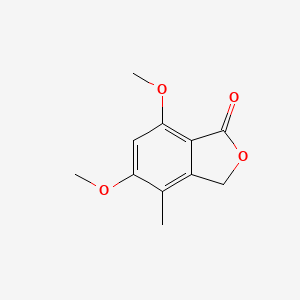

“1,3-Benzodioxole-5-carboxylic acid, 6-methoxy-” is an organic compound. It is also known by other names such as Piperonylic acid, Benzoic acid, 3,4- (methylenedioxy)-, Heliotropic acid, Protocatechuic acid methylene ether, and 3,4-Methylenedioxybenzoic acid . Its molecular formula is C8H6O4 .

Molecular Structure Analysis

The molecular structure of “1,3-Benzodioxole-5-carboxylic acid, 6-methoxy-” can be represented by the InChI string:InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10) . This structure is also available as a 2d Mol file or as a computed 3d SD file . Physical And Chemical Properties Analysis

The compound “1,3-Benzodioxole-5-carboxylic acid, 6-methoxy-” has a molecular weight of 166.1308 . It is available in powder form and has a melting point of 229-231 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Chemische Synthese

Piperonyl-säure wird bei der Synthese verschiedener chemischer Verbindungen verwendet . Sie dient aufgrund ihrer einzigartigen Struktur und Reaktivität als Baustein bei der Herstellung einer Vielzahl von Stoffen .

Fluoreszierende Carbonsäuren

Es wurde eine Reihe von fluoreszierenden Carbonsäuren mit einem gemeinsamen Grundgerüst aus 1,3-Benzodioxol-4- oder 5-Carbonsäure hergestellt . Diese Verbindungen haben potenzielle Anwendungen im Bereich der Fluoreszenzmikroskopie und Durchflusszytometrie .

Antioxidative Aktivitäten

Benzodioxolderivate wurden synthetisiert und auf ihre antioxidativen Aktivitäten untersucht . Das Vorhandensein des Benzodiazepinrings mit verschiedenen Substituentengruppen erhöhte wahrscheinlich die antioxidativen Aktivitäten dieser Gruppe von Verbindungen .

Biologische Bewertung

Piperonyl-säure und ihre Derivate wurden einer biologischen Bewertung unterzogen, um ihre potenziellen therapeutischen Wirkungen zu beurteilen . Diese Studien tragen zum Verständnis der biologischen Aktivitäten dieser Verbindungen bei .

Materialwissenschaft

Aufgrund ihrer einzigartigen Eigenschaften kann Piperonyl-säure im Bereich der Materialwissenschaften eingesetzt werden. So kann sie beispielsweise bei der Synthese von Polymeren mit spezifischen Eigenschaften verwendet werden .

Wirkmechanismus

Target of Action

Similar compounds have been evaluated for their antiproliferative activity against various cancer cells , suggesting potential targets within these cell types.

Mode of Action

It’s known that benzodioxole derivatives can interact with the α-amylase enzyme . This interaction could potentially alter the enzyme’s activity, leading to changes in cellular processes.

Biochemical Pathways

Given the compound’s potential interaction with α-amylase , it may influence carbohydrate metabolism.

Result of Action

Similar compounds have shown good selectivity between cancer cells and normal cells , suggesting potential cytotoxic effects on cancer cells.

Eigenschaften

IUPAC Name |

6-methoxy-1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-12-6-3-8-7(13-4-14-8)2-5(6)9(10)11/h2-3H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISJQBUVHAHZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1C(=O)O)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453422 | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7168-93-6 | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

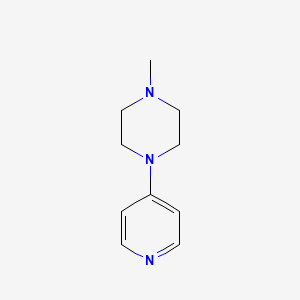

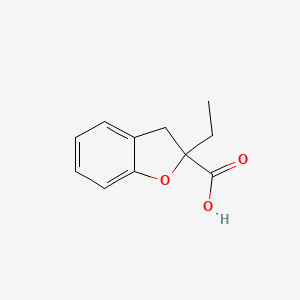

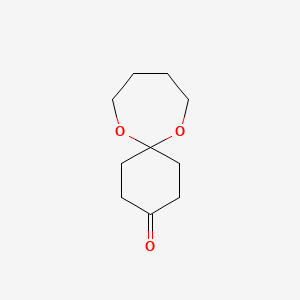

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1624944.png)